3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid
Description
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring, a pyrazole ring, and various functional groups, makes it a subject of interest in chemical and pharmaceutical research.
Properties
IUPAC Name |
3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O6/c1-2-35-24(34)14-6-8-17(9-7-14)30-22(31)19(21(29-30)25(26,27)28)13-18-10-11-20(36-18)15-4-3-5-16(12-15)23(32)33/h3-13H,2H2,1H3,(H,32,33)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHKZHZNAYUQPF-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid involves multiple steps, including the formation of the benzofuran and pyrazole rings. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . The pyrazole ring can be synthesized using various methods, including the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazole ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The pyrazole ring can inhibit enzymes involved in bacterial and viral replication, contributing to its antibacterial and anti-viral activities. Additionally, the compound’s anti-oxidative properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
